

Fimepinostat PI3K classes α β δ inhibitory activity

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Fimepinostat

CAS No.: 1339928-25-4

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Biochemical Inhibitory Profile (IC₅₀)

Fimepinostat demonstrates potent, dual-targeting activity. The half-maximal inhibitory concentration (IC₅₀) values for its primary targets are listed below.

Target	Isoform	IC ₅₀ (nM)	Source
PI3K (Class I)	PI3K α	19	[1] [2] [3]
	PI3K β	54	[2] [3]
	PI3K δ	39	[1] [2] [3]
	PI3K γ	311	[2] [3]
HDAC (Class I/II)	HDAC1	1.7	[1] [2]
	HDAC2	5.0	[1] [2]
	HDAC3	1.8	[1] [2]
	HDAC10	2.8	[1] [2]

Cellular and Functional Activity

The potency of **Fimepinostat** translates into functional cellular effects, as shown by its activity in various cell-based assays.

Assay Type	Cell Line / System	Activity / EC ₅₀ / IC ₅₀	Description	Source
Cytotoxicity	Human Glioma (multiple)	EC ₅₀ = 0.7 nM	Growth inhibition after 72 hrs	[1]
Cytotoxicity	HCT116 (Colon Cancer)	IC ₅₀ = 7.34 nM	Growth inhibition after 24 hrs (MTT)	[1] [2]
Cytotoxicity	A2780S (Ovarian Cancer)	IC ₅₀ = 6.15 nM	Growth inhibition after 24 hrs (MTT)	[1] [2]
HDAC Inhibition	A2780S (Ovarian Cancer)	EC ₅₀ = 126.25 nM	Histone H3 acetylation (Cyto blot)	[1] [2]
HDAC Inhibition	A2780S (Ovarian Cancer)	EC ₅₀ = 221.75 nM	Tubulin acetylation (Cyto blot)	[1] [2]

Key Experimental Protocols

The data cited are generated from standardized biochemical and cellular assays. Here are the methodologies for key experiments.

Biochemical PI3K Inhibition Assay

- **Method:** ADP-Glo Luminescent Assay
- **Procedure:** Recombinant full-length human PI3K isoforms (e.g., N-terminal GST-tagged p110alpha with untagged p85alpha) are expressed in baculovirus-infected insect Sf9 cells. The enzyme is incubated with **Fimepinostat** and the substrate (e.g., PI:3PS). The reaction proceeds for 60 minutes, and the conversion of ATP to ADP is measured using the ADP-Glo reagent, which quantifies the

remaining ATP through luminescence. The resulting IC_{50} value reflects the compound's potency in inhibiting lipid kinase activity [1].

Biochemical HDAC Inhibition Assay

- **Method:** Fluorogenic Assay
- **Procedure:** Recombinant human HDAC isoforms (e.g., HDAC1, 2, 3, 10) are expressed in baculovirus-infected insect Sf9 cells. The enzyme is pre-incubated with **Fimepinostat** for 15 minutes. A fluorogenic substrate, Ac-peptide-AMC, is then added. Active HDAC deacetylates the substrate, releasing the fluorescent AMC group, which is measured after 1 hour. The inhibition of this fluorescence signal is used to calculate the IC_{50} value [1].

Cellular Growth Inhibition Assay (MTT)

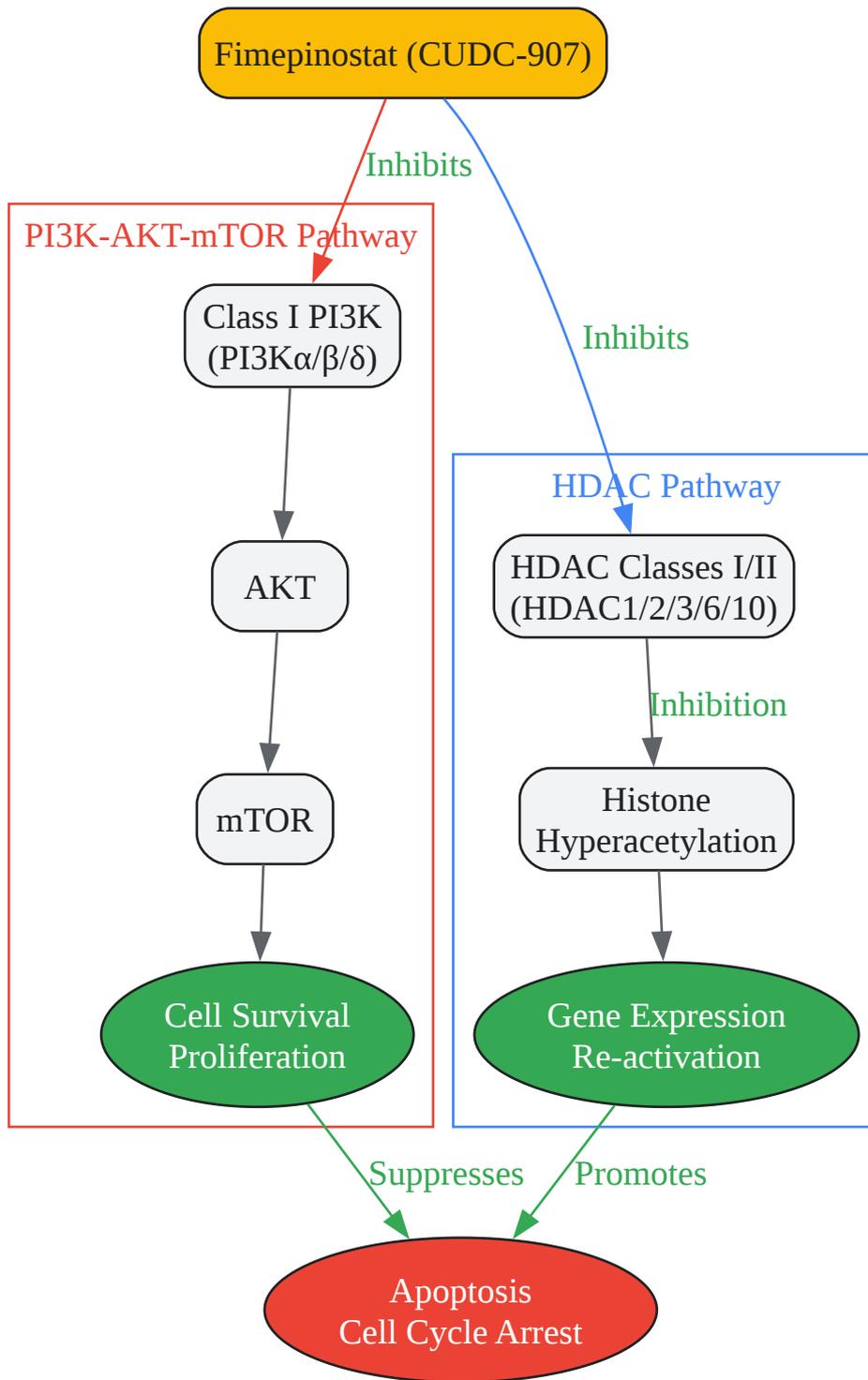
- **Cell Lines:** HCT116, A2780S, and others.
- **Procedure:** Cells are plated and treated with **Fimepinostat** at various concentrations for 24 hours. The yellow tetrazolium salt MTT is added to the cells. Metabolically active cells reduce MTT to purple formazan crystals. The crystals are solubilized, and the absorbance is measured. The reduction in absorbance, proportional to the reduction in cell viability and growth, is used to determine the IC_{50} value [1] [2].

Cellular HDAC Inhibition Assay (Cytoblot)

- **Cell Line:** A2780S
- **Procedure:** Cells are treated with **Fimepinostat** for 6 hours. Cells are then fixed and permeabilized. To measure HDAC1/2/3 inhibition, acetylated Histone H3 levels are detected using a specific primary antibody and a labeled secondary antibody. For HDAC6 inhibition, acetylated tubulin levels are detected similarly. The signal intensity is quantified to determine the effective concentration (EC_{50}) required to increase acetylation [1] [2].

Mechanism of Action and Signaling Pathway

Fimepinostat simultaneously inhibits PI3K and HDAC enzymes, disrupting two major oncogenic signaling pathways. The following diagram illustrates its integrated mechanism of action.



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This dual mechanism leads to enhanced anti-tumor effects, including **greater growth inhibition and induction of apoptosis** compared to targeting either pathway alone [4] [3]. It durably suppresses the PI3K-AKT-mTOR pathway and can inhibit compensatory signaling molecules like RAF-MEK-MAPK [3].

Clinical Relevance and Development Status

Fimepinostat's development highlights its potential for treating specific, high-risk cancers:

- **Fast Track Designation:** Granted by the U.S. FDA for adult patients with relapsed or refractory diffuse large B-cell lymphoma (DLBCL) after two or more lines of therapy [4].
- **Orphan Drug Designation:** Also granted by the FDA for the treatment of DLBCL [4].
- **Clinical Activity:** In a Phase 1 trial, objective responses were observed in patients with relapsed/refractory DLBCL, with a notable number of responders having tumors with **MYC oncogene alterations** [4].
- **Recommended Phase 2 Dose (RP2D):** 60 mg, administered orally once daily on a schedule of 5 days on and 2 days off, in 21-day cycles [4].

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